molecular formula C16H17N3O4S2 B3740701 N'-(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)-N,N',4-TRIMETHYLBENZENESULFONOHYDRAZIDE

N'-(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)-N,N',4-TRIMETHYLBENZENESULFONOHYDRAZIDE

Cat. No.: B3740701
M. Wt: 379.5 g/mol
InChI Key: CLDLWNXAUXQCSN-UHFFFAOYSA-N
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Description

N’-(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)-N,N’,4-TRIMETHYLBENZENESULFONOHYDRAZIDE is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by its unique structure, which includes a benzothiazole moiety and a sulfonohydrazide group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-12-8-10-13(11-9-12)25(22,23)19(3)18(2)16-14-6-4-5-7-15(14)24(20,21)17-16/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDLWNXAUXQCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N(C)C2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)-N,N’,4-TRIMETHYLBENZENESULFONOHYDRAZIDE typically involves multiple steps. One common method involves the reaction of 1,1-dioxo-1,2-benzothiazole with a suitable hydrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)-N,N’,4-TRIMETHYLBENZENESULFONOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N’-(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)-N,N’,4-TRIMETHYLBENZENESULFONOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N’-(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)-N,N’,4-TRIMETHYLBENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may disrupt protein-protein interactions or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

What sets N’-(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)-N,N’,4-TRIMETHYLBENZENESULFONOHYDRAZIDE apart is its unique combination of a benzothiazole ring and a sulfonohydrazide group. This structure imparts distinct chemical properties, making it valuable for specific research applications and industrial uses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)-N,N',4-TRIMETHYLBENZENESULFONOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'-(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)-N,N',4-TRIMETHYLBENZENESULFONOHYDRAZIDE

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